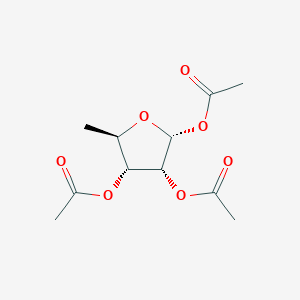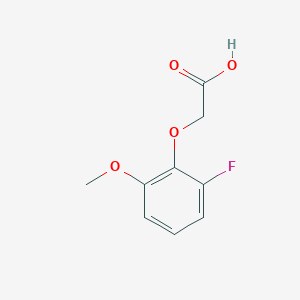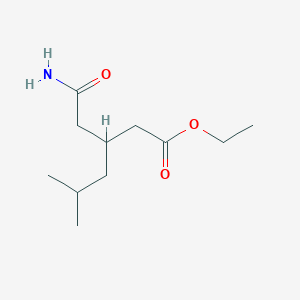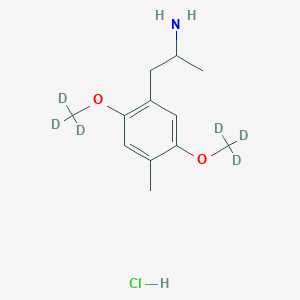
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups attached to the ribose molecule, which enhances its stability and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including nucleosides and nucleotides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose typically involves the following steps :
Acetonide Protection: D-ribose is first protected by acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.
Reduction and Hydrolysis: The protected ribose is then reduced using potassium borohydride, followed by hydrolysis to yield 1-oxy-methyl-5-deoxy-D-ribose.
Acetylation: Finally, the compound is acetylated using acetic anhydride to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ribose, such as alcohols, carboxylic acids, and substituted ribose compounds .
科学的研究の応用
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose has a wide range of applications in scientific research :
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis, allowing for precise control of chemical reactions.
Biology: The compound is used in the synthesis of nucleosides and nucleotides, which are essential for DNA and RNA synthesis.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including chemotherapy drugs like capecitabine.
作用機序
The mechanism of action of 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose involves its role as a protecting group for hydroxyl groups on ribofuranose . This protection allows for selective reactions to occur at other sites on the molecule, facilitating the synthesis of complex organic compounds. The acetyl groups can be removed under specific conditions to reveal the hydroxyl groups, enabling further chemical modifications .
類似化合物との比較
Similar Compounds
- 1,2,3-Triacetyl-5-deoxy-beta-D-ribofuranose
- 5-Deoxy-beta-D-ribofuranose triacetate
- 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose
Uniqueness
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose is unique due to its specific stereochemistry and the presence of three acetyl groups, which provide enhanced stability and reactivity compared to other similar compounds . This makes it particularly valuable in the synthesis of nucleosides and nucleotides, as well as in pharmaceutical applications .
特性
分子式 |
C11H16O7 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate |
InChI |
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11-/m1/s1 |
InChIキー |
NXEJETQVUQAKTO-VVFBATEQSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)

![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)


![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
